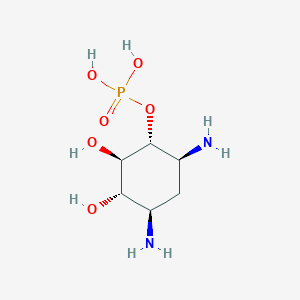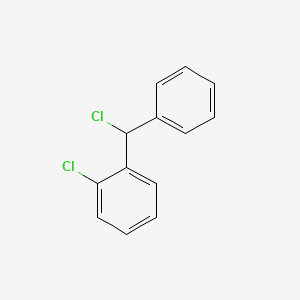
1-Chloro-2-(chlorophenylmethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-Chloro-2-(chlorophenylmethyl)benzene involves facile synthesis methods that can be generalized across different types of benzenes. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes provides insights into general and convenient synthesis methods for structurally related compounds, highlighting the importance of single-crystal X-ray analysis in structural characterization (Takimiya et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 1-Chloro-2-(chlorophenylmethyl)benzene, such as 3-(3,5-Dichlorophenyl)benzene-1,2-diol, has been characterized by X-ray diffraction, revealing detailed structural features like dihedral angles and intramolecular hydrogen bonding, which are crucial for understanding the compound's behavior (Dhakal et al., 2019).
Chemical Reactions and Properties
Research on functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride provides insights into the chemical reactions and properties of chlorinated benzene derivatives. These studies reveal the formation of various products through reactions, indicating the reactivity and functionalization potential of such compounds (Matsuda & Shinohara, 1978).
Physical Properties Analysis
The physical properties of benzene derivatives can be elucidated through studies like the synthesis and X-ray crystal structures of complexes, which provide information on the crystalline structures and, indirectly, the physical properties of these compounds, including melting points, solubility, and more (Longmire et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-Chloro-2-(chlorophenylmethyl)benzene and similar compounds can be analyzed through their synthesis, reactivity, and interaction with other chemicals. Studies on the catalytic synthesis of pyrazol derivatives using 1,3,5-Tris(hydrogensulfato) benzene as a catalyst highlight the chemical reactivity and potential applications of benzene derivatives in synthetic chemistry (Karimi-Jaberi et al., 2012).
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Material Science
1-Chloro-2-(chlorophenylmethyl)benzene, similar to other chlorobenzenes, has been explored for its potential in supramolecular chemistry and materials science. Benzene derivatives like benzene-1,3,5-tricarboxamides (BTAs), to which 1-Chloro-2-(chlorophenylmethyl)benzene is structurally related, have shown significant promise in these fields. BTAs have been utilized in a wide range of scientific disciplines due to their simple structure, accessibility, and the detailed understanding of their supramolecular self-assembly behavior. This versatility allows for their application in nanotechnology, polymer processing, and biomedical fields, exploiting their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature for biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Science and Remediation
Chlorobenzenes, including compounds structurally related to 1-Chloro-2-(chlorophenylmethyl)benzene, have been identified as significant environmental pollutants due to their toxicity and persistence. Research has focused on understanding the fate of these compounds in soil and developing potential remediation strategies. Key degradation pathways under anaerobic conditions include dechlorination, leading to lower-chlorinated benzenes, which are more amenable to biodegradation. Techniques that combine dechlorination with biodegradation or biomineralization offer promising approaches for the remediation of soils contaminated with chlorobenzenes. Moreover, the immobilization of these compounds using different amendments can reduce their environmental risk (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds has highlighted the significance of chlorobenzene derivatives as intermediates. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, a process in which derivatives similar to 1-Chloro-2-(chlorophenylmethyl)benzene could potentially serve as intermediates. These compounds have been investigated for their structural and spectroscopic properties, showcasing the utility of chlorobenzene derivatives in the development of new materials with potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-2-[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXAYMSJCVGYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282393 | |
| Record name | 1-Chloro-2-(chlorophenylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(chlorophenylmethyl)benzene | |
CAS RN |
56961-47-8 | |
| Record name | 1-Chloro-2-(chlorophenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro-(o-chlorophenyl)-phenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-2-(chlorophenylmethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-(chlorophenylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(chlorophenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-(CHLOROPHENYLMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A6GM7947F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORO-(O-CHLOROPHENYL)-PHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




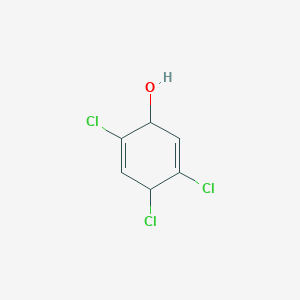
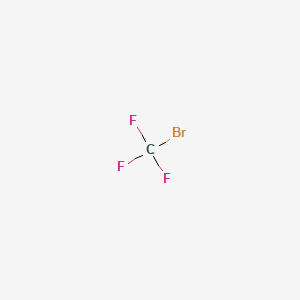
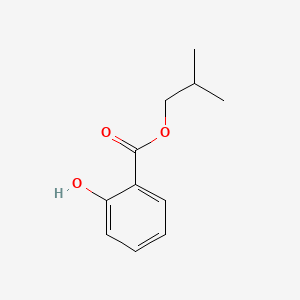
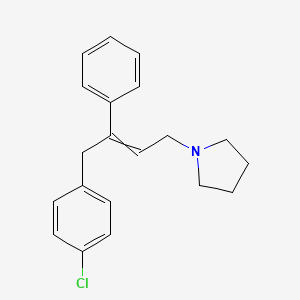
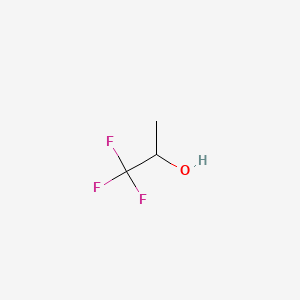
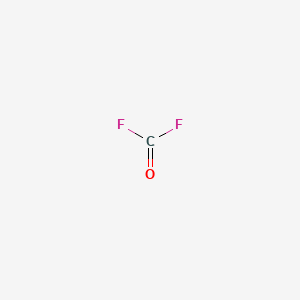
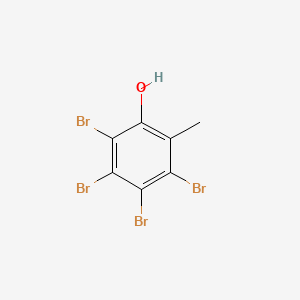


![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)


